9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine
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Overview
Description
9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine is a complex organic compound characterized by its unique dioxino-dioxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions. The specific methods used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The dioxino-dioxepine structure may impart unique pharmacological properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine: Lacks the methoxy group, which may affect its reactivity and applications.
9-methoxy-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine: Lacks the methyl group, which may influence its chemical properties.
Uniqueness
The presence of both methoxy and methyl groups in 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine imparts unique chemical properties, making it distinct from similar compounds
Properties
CAS No. |
7464-25-7 |
---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine |
InChI |
InChI=1S/C9H16O5/c1-6-8(10-2)9-7(13-5-12-6)3-11-4-14-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
JBSCGVFHCLNOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C(COCO2)OCO1)OC |
Origin of Product |
United States |
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